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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure of the Ro52 protein, also known as

Tripartite Motif-containing protein 21 (TRIM21), across different species. Ro52/TRIM21 is a

crucial E3 ubiquitin ligase and a cytosolic Fc receptor involved in innate immunity and is a key

autoantigen in several autoimmune diseases. Understanding its structural conservation and

variation across species is vital for translational research and the development of targeted

therapeutics.

Conserved Domain Architecture of Ro52/TRIM21
Ro52/TRIM21 is a multi-domain protein characterized by a conserved tripartite motif (TRIM),

which includes a RING-finger domain, a B-box domain, and a coiled-coil region.[1] Additionally,

it possesses a C-terminal PRYSPRY domain responsible for antibody binding.[2] This

fundamental architecture is maintained across mammalian species, suggesting a conservation

of its core functions.[3] The RING and B-box domains, in particular, show a high degree of

conservation, indicating that the E3 ligase function of TRIM21 is likely similar across different

species.[4]

Domain Organization Comparison
The following table summarizes the amino acid boundaries of each domain in Human, Mouse,

and Dog Ro52/TRIM21, providing a quantitative look at the structural conservation.
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Domain
Human (Homo
sapiens)

Mouse (Mus
musculus)

Dog (Canis lupus
familiaris)

RING 1 - 90 11 - 54 1 - 90

B-box 91 - 130 86 - 130 91 - 130

Coiled-coil 131 - 250 131 - 250 131 - 250

PRYSPRY 251 - 475 251 - 470 251 - 475

Total Length 475 aa 470 aa 475 aa

Data sourced from UniProt (P19474, Q62191, F1P9H7).

Sequence Identity Matrix
To further illustrate the degree of conservation at the amino acid level, the following table

presents the sequence identity percentages for each domain between human and mouse

Ro52/TRIM21. The overall sequence identity between human and mouse TRIM21 is

approximately 70%.[3]

Domain Human vs. Mouse Sequence Identity (%)

RING 88%

B-box 92%

Coiled-coil 65%

PRYSPRY 71%

Sequence alignments were performed using Clustal Omega.

Functional Implications of Structural Conservation
The high degree of structural and sequence conservation, particularly in the RING and B-box

domains, strongly suggests that the fundamental E3 ubiquitin ligase activity of Ro52/TRIM21 is

conserved across mammals. The PRYSPRY domain, while slightly more divergent, maintains

its crucial function of binding the Fc region of antibodies. This interaction is remarkably
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conserved, with both human and mouse TRIM21 capable of binding IgG from a range of

mammalian species.[5]

Comparative Binding Affinities of the PRYSPRY Domain
The affinity of the PRYSPRY domain for immunoglobulins is a critical parameter for its function

as a cytosolic antibody receptor. The following table summarizes known dissociation constants

(Kd) for this interaction in different species.

Species
Ligand (IgG
Subclass)

Dissociation
Constant (Kd)

Method

Human Human IgG1
150-200 nM

(monomeric)
ITC & SPR

Human Human IgG1 0.6 nM (dimeric)
Fluorescence

Anisotropy

Mouse Mouse IgG 500 nM (monomeric) ITC

Data compiled from multiple sources.[6][7][8]

The significant increase in affinity for the dimeric form of TRIM21 highlights the importance of

its quaternary structure for high-avidity binding to antibody-coated pathogens.

Experimental Protocols for Structural and
Functional Analysis
Detailed methodologies are crucial for the reproducible investigation of Ro52/TRIM21 structure

and function. Below are outlines of key experimental protocols.

X-ray Crystallography for Domain Structure
Determination
Objective: To determine the three-dimensional atomic structure of Ro52/TRIM21 domains.

Methodology:
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Protein Expression and Purification:

Clone the cDNA of the target domain (e.g., PRYSPRY, RING-B-box) into an expression

vector with a purification tag (e.g., His-tag).

Express the protein in a suitable host system (e.g., E. coli, insect cells).

Purify the protein using affinity chromatography, followed by ion exchange and size-

exclusion chromatography to achieve high purity.

Crystallization:

Screen for crystallization conditions using commercially available or custom-made screens

(e.g., varying pH, precipitant concentration, temperature).

Optimize lead conditions to grow diffraction-quality crystals.

Data Collection and Processing:

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

Process the diffraction data using software like HKL2000 or XDS to obtain a set of

structure factors.

Structure Solution and Refinement:

Solve the phase problem using molecular replacement if a homologous structure is

available, or by experimental phasing methods.

Build an atomic model into the electron density map and refine it using software like

PHENIX or REFMAC5.

Validate the final model using tools such as MolProbity.

NMR Spectroscopy for Domain Structure and Dynamics
Objective: To determine the solution structure and study the dynamics of Ro52/TRIM21

domains.
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Methodology:

Isotope Labeling:

Express the protein domain in minimal media supplemented with 15N-ammonium chloride

and/or 13C-glucose to produce isotopically labeled protein.

NMR Data Acquisition:

Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA,

HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain

resonances.

Collect Nuclear Overhauser Effect (NOE) data (e.g., 15N-NOESY-HSQC, 13C-NOESY-

HSQC) to obtain distance restraints.

Structure Calculation:

Use the assigned chemical shifts and NOE-derived distance restraints to calculate a family

of 3D structures using software like CYANA or Xplor-NIH.

Dynamics Studies:

Measure relaxation parameters (T1, T2, and hetero-nuclear NOE) to probe the dynamics

of the protein backbone on different timescales.

Surface Plasmon Resonance (SPR) for Binding Affinity
and Kinetics
Objective: To quantify the binding affinity and kinetics of the Ro52/TRIM21-IgG interaction.

Methodology:

Chip Preparation:

Immobilize either the Ro52/TRIM21 PRYSPRY domain or the IgG Fc fragment onto a

sensor chip (e.g., CM5 chip) using amine coupling chemistry.
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Binding Analysis:

Inject a series of concentrations of the analyte (the non-immobilized partner) over the chip

surface.

Monitor the change in the refractive index in real-time to generate sensorgrams.

Data Analysis:

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (Kd).

Regeneration:

Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and

prepare the chip for the next injection.

Isothermal Titration Calorimetry (ITC) for
Thermodynamic Profiling
Objective: To determine the thermodynamic parameters of the Ro52/TRIM21-IgG interaction.

Methodology:

Sample Preparation:

Dialyze both the Ro52/TRIM21 PRYSPRY domain and the IgG Fc fragment into the same

buffer to minimize heats of dilution.

Accurately determine the concentrations of both protein solutions.

Titration:

Load one protein solution into the sample cell and the other into the injection syringe of the

ITC instrument.
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Perform a series of injections of the syringe solution into the cell, measuring the heat

change after each injection.

Data Analysis:

Integrate the heat peaks and plot the heat change per mole of injectant against the molar

ratio of the two proteins.

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka,

from which Kd can be calculated), stoichiometry (n), and enthalpy of binding (ΔH). The

entropy of binding (ΔS) can then be calculated.

Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for the comparative structural and functional

analysis of Ro52/TRIM21 across different species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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